1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the triazole ring, with a formyl group at the fourth position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper catalyst and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be used in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Triazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. Triazole derivatives are known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to the heme iron in the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes in pathogens, making triazole derivatives effective antifungal and antibacterial agents.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Comparison: 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacological properties and reactivity patterns. For example, the presence of a methyl group can enhance lipophilicity, potentially affecting the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
1-(3-methylphenyl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-10(5-8)13-6-9(7-14)11-12-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYJKSAVSHFNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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